Methyl thiophene-2-carboximidate hydrochloride
Description
Properties
IUPAC Name |
methyl thiophene-2-carboximidate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS.ClH/c1-8-6(7)5-3-2-4-9-5;/h2-4,7H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUWBJFZEJDNAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C1=CC=CS1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidative Carboxylation of Thiophene
Khusnutdinov et al. (2004) demonstrated that thiophene reacts with a CCl₄–CH₃OH system in the presence of vanadium-, iron-, or molybdenum-based catalysts to yield methyl 2-thiophenecarboxylate (44–85% yield). The proposed mechanism involves methanol oxidation to methyl hypochlorite (CH₃OCl) and formaldehyde, followed by thiophene oxymethylation and subsequent oxidation to the carboxylic acid. Esterification with excess methanol produces the methyl ester. Key catalysts include Fe(acac)₃, VO(acac)₂, and Mo(CO)₆, with optimal temperatures ranging from 130–175°C.
Reaction Scheme:
$$
\text{Thiophene} + \text{CH}3\text{OH} + \text{CCl}4 \xrightarrow{\text{VO(acac)}2} \text{Methyl 2-thiophenecarboxylate} + \text{CHCl}3 + \text{HCl}
$$
Bromination-Malonate Alkylation Pathway
A Chinese patent (CN101906092B) outlines a multi-step synthesis of 2-thiophenecarboxylic acid via bromination, alkylation, and decarboxylation. Thiophene is brominated using pyridine perbromide hydrobromide in halohydrocarbon solvents (-10–0°C) to yield 2-bromothiophene (88–90% yield). Subsequent reaction with diethyl malonate and alkali metals (Mg, Na) in toluene at 100–120°C produces 2-(2-thienyl)diethyl malonate (88–94% yield), which undergoes saponification and acid-catalyzed decarboxylation to afford 2-thiophenecarboxylic acid.
Pinner Reaction for Imidate Synthesis
The Pinner reaction, a classical method for preparing imidate hydrochlorides, involves the reaction of nitriles with alcohols in the presence of HCl. Applying this to 2-thiophenecarbonitrile:
Reaction Protocol
- Reagents : 2-Thiophenecarbonitrile, anhydrous methanol, HCl gas.
- Conditions :
- Nitrile is dissolved in dry methanol under inert atmosphere.
- HCl gas is bubbled through the solution at 0–5°C for 1–2 h.
- The mixture is stirred at room temperature for 12–24 h.
- Workup : The precipitate is filtered, washed with cold methanol, and dried under vacuum.
Theoretical Yield : 60–75% (based on analogous Pinner reactions).
Mechanistic Insight:
$$
\text{RCN} + \text{CH}3\text{OH} + \text{HCl} \rightarrow \text{RC(=\text{NH}^+)\text{OCH}3} \cdot \text{Cl}^-
$$
Alternative Routes and Considerations
Direct Ester-to-Imidate Conversion
While unexplored in the literature, methyl 2-thiophenecarboxylate (from) could theoretically undergo transimidification with ammonium chloride under acidic conditions. However, this pathway lacks experimental validation and may require high temperatures or specialized catalysts.
Chemical Reactions Analysis
Types of Reactions
Methyl thiophene-2-carboximidate hydrochloride undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can result in a variety of substituted thiophene derivatives .
Scientific Research Applications
Scientific Research Applications
-
Drug Discovery
- The compound serves as a precursor for synthesizing various heterocyclic compounds, which are vital structural motifs in pharmaceuticals. Its ability to form diverse derivatives enables the exploration of new therapeutic agents targeting specific diseases.
-
Material Synthesis
- Methyl thiophene-2-carboximidate hydrochloride is utilized in the development of materials with tailored electronic properties. These materials are essential for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
-
Catalysis
- The compound acts as a catalyst in several organic reactions, enhancing reaction efficiency and selectivity. Its role in catalysis can lead to the development of more sustainable synthetic pathways in organic chemistry.
Data Tables
The following tables summarize key findings related to the applications of this compound:
Table 1: Summary of Applications
| Application Area | Description | Examples of Use |
|---|---|---|
| Drug Discovery | Precursor for heterocyclic compounds used in pharmaceuticals | Synthesis of anti-cancer agents |
| Material Synthesis | Development of materials with specific electronic properties | Organic semiconductors |
| Catalysis | Acts as a catalyst in various organic reactions | Enhancing reaction rates |
Table 2: Case Studies
Mechanism of Action
The mechanism of action of methyl thiophene-2-carboximidate hydrochloride involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives are known to target enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Ethyl Thiophene-2-Carboximidate Hydrochloride
- Molecular Formula: C₈H₁₂ClNOS
- Molecular Weight : 205.70 g/mol
- Key Differences :
5-[(Methylamino)methyl]thiophene-2-Carboxylic Acid Hydrochloride
- Molecular Formula: C₇H₁₀ClNO₂S
- Molecular Weight : 207.68 g/mol
- Higher reactivity in aqueous or basic conditions, making it suitable for drug synthesis (e.g., as a precursor for bioactive molecules). Applications diverge due to functional group differences: the carboxylic acid variant is more likely used in pharmacokinetic optimization .
Thiophene Fentanyl Hydrochloride
- Molecular Formula : C₂₄H₂₆N₂OS·HCl
- Molecular Weight : 429.01 g/mol
- Key Differences: A structurally complex opioid derivative with a thiophene moiety but distinct pharmacological activity. While both compounds contain thiophene, Thiophene fentanyl is an opioid analgesic, whereas Methyl thiophene-2-carboximidate hydrochloride is a non-pharmacological synthetic intermediate. Toxicity data for Thiophene fentanyl remains understudied, highlighting regulatory and safety distinctions .
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications |
|---|---|---|---|---|
| Methyl thiophene-2-carboximidate HCl | C₇H₁₀ClNOS | 191.68 | Carboximidate methyl ester | Organic synthesis intermediate |
| Ethyl thiophene-2-carboximidate HCl | C₈H₁₂ClNOS | 205.70 | Carboximidate ethyl ester | Similar to methyl variant |
| 5-[(Methylamino)methyl]thiophene-2-COOH HCl | C₇H₁₀ClNO₂S | 207.68 | Carboxylic acid, methylamino | Drug precursor |
| Thiophene fentanyl HCl | C₂₄H₂₆N₂OS·HCl | 429.01 | Fentanyl backbone, thiophene | Opioid analgesic |
Physical and Chemical Properties
- Solubility: The methyl ester’s shorter alkyl chain confers higher solubility in polar solvents (e.g., THF, methanol) compared to the ethyl variant. The carboxylic acid derivative is highly soluble in aqueous buffers .
- Stability : As hydrochloride salts, these compounds are generally stable at room temperature but may decompose upon heating (>120°C) .
Biological Activity
Methyl thiophene-2-carboximidate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its efficacy against various biological targets.
Chemical Structure and Synthesis
This compound is characterized by its thiophene ring structure, which is known to contribute to its biological activity. The synthesis of this compound typically involves the condensation of thiophene derivatives with carboximidates, leading to various biologically active intermediates. For instance, the reaction of thiophene-2-carbaldehyde with methyl thiophene-2-carboximidate has been reported to yield significant biological intermediates that exhibit promising pharmacological profiles .
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. Specifically, it has shown effectiveness against both Gram-positive and Gram-negative bacterial strains. For example, a compound derived from methyl thiophene-2-carboximidate was found to have minimum inhibitory concentration (MIC) values significantly lower than those of traditional antibiotics like vancomycin and gentamicin .
Table 1: Antimicrobial Activity of Methyl Thiophene-2-Carboximidate Derivatives
| Compound | Target Bacteria | MIC (µg/mL) | Comparison Drug | Comparison Drug MIC (µg/mL) |
|---|---|---|---|---|
| Methyl Thiophene-2-Carboximidate | MRSA | 0.25 | Vancomycin | 8 |
| E. faecalis | 1 | Vancomycin | 2 | |
| CRE | 4 | Gentamicin | 64 | |
| P. aeruginosa | >128 | Gentamicin | 32 |
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have indicated that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanisms of action appear to involve the inhibition of cell proliferation and induction of apoptosis through pathways such as tubulin polymerization disruption .
Case Study: Anticancer Efficacy Against MCF-7 Cells
In a controlled study, derivatives of methyl thiophene-2-carboximidate were tested for their ability to inhibit the proliferation of MCF-7 cells. The results showed that specific compounds had IC50 values comparable to established chemotherapeutics.
Table 2: Anticancer Activity Against MCF-7 Cell Line
| Compound | IC50 (µg/mL) | Standard Drug | Standard Drug IC50 (µg/mL) |
|---|---|---|---|
| Methyl Thiophene-2-Carboximidate Derivative A | 5 | Doxorubicin | 10 |
| Cisplatin | 8 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Some derivatives have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell growth.
- Apoptosis Induction : The ability to induce apoptosis in cancer cells through mitochondrial pathways has been observed.
- Antioxidant Activity : Certain studies suggest that these compounds may possess antioxidant properties, contributing to their overall biological efficacy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl thiophene-2-carboximidate hydrochloride, and how can purity be optimized during synthesis?
- Methodological Answer : A common approach involves coupling thiophene-2-carboxylic acid derivatives with methylamine under acidic conditions, followed by hydrochlorination. To optimize purity, use recrystallization with ethanol/water mixtures or column chromatography with silica gel (gradient elution: 5–20% methanol in dichloromethane). Monitor reaction progress via TLC (Rf ~0.3 in 10% MeOH/CH₂Cl₂) and confirm purity by HPLC (C18 column, UV detection at 254 nm) .
- Stability Note : The compound may degrade in the presence of strong oxidizing agents or bases; store in anhydrous conditions at –20°C .
Q. How should researchers characterize this compound to confirm structural integrity?
- Analytical Workflow :
- Melting Point : Compare observed mp (e.g., 183–185°C) with literature values .
- Spectroscopy :
- ¹H NMR (DMSO-d6): Look for thiophene ring protons (δ 7.2–7.8 ppm), methyl ester (δ 3.8 ppm, singlet), and imine proton (δ 8.1 ppm).
- FT-IR : Confirm ester C=O stretch (~1700 cm⁻¹) and imine C=N stretch (~1640 cm⁻¹).
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 190.0 (theoretical: 189.6) .
Q. What safety protocols are critical when handling this compound in the lab?
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust .
- Spill Management : Collect mechanically using inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous washes to prevent hydrolysis .
- Incompatibilities : Store away from strong acids/bases (e.g., NaOH, H₂SO₄) to prevent decomposition into sulfur oxides or CO₂ .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound, such as unexpected peaks in NMR?
- Troubleshooting Steps :
- Impurity Analysis : Use HPLC-MS to identify byproducts (e.g., unreacted starting materials or hydrolysis products).
- Solvent Artifacts : Ensure deuterated solvents (e.g., DMSO-d6) are anhydrous; residual water may shift imine proton signals.
- Tautomerism : The imine group may exhibit keto-enol tautomerism, causing peak splitting. Use variable-temperature NMR to stabilize the dominant form .
Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?
- Process Optimization :
- Reagent Stoichiometry : Increase methylamine equivalents (1.5–2.0 mol) to drive the reaction to completion.
- Temperature Control : Maintain ≤40°C during hydrochlorination to avoid thermal degradation.
- In-line Monitoring : Implement PAT (Process Analytical Technology) tools like ReactIR to track imine formation in real time .
- Yield Challenges : Pilot studies show a 15% yield drop at >100 g scale due to inefficient mixing; use segmented flow reactors to improve mass transfer .
Q. How do environmental conditions (e.g., pH, temperature) affect the compound’s stability in aqueous solutions?
- Degradation Kinetics :
- pH Studies : At pH >7, the imine group hydrolyzes to a primary amine (t½ = 2–4 hrs at 25°C). Below pH 3, ester hydrolysis dominates.
- Thermal Stability : Arrhenius modeling shows a 10°C increase reduces shelf life by 50% (Q10 = 2.1). Store lyophilized samples at –80°C for long-term stability .
Q. What are the best practices for analyzing trace impurities in this compound, and how are they quantified?
- Advanced Techniques :
- LC-HRMS : Identify impurities at <0.1% levels (e.g., methyl thiophene-2-carboxylate from ester hydrolysis).
- NMR Relaxation Editing : Suppress main compound signals to enhance impurity detection (e.g., ¹³C DEPT-Q spectra).
- Reference Standards : Use EP/Pharm. grade impurities (e.g., articaine derivatives) for calibration .
Contradiction and Risk Mitigation
Q. How should researchers address discrepancies between computational predictions and experimental solubility data?
- Root Cause Analysis :
- Solvent Polymorphism : Computational models often assume ideal solvents. Test alternative solvents (e.g., DMF vs. THF) to match predictions.
- Counterion Effects : The hydrochloride salt may reduce solubility in non-polar solvents; consider freebase form for comparative studies .
Q. What environmental impact assessments are needed for lab-scale disposal of this compound?
- Ecotoxicology :
- PNEC Estimation : Use algae (Pseudokirchneriella subcapitata) and Daphnia magna assays to derive safe disposal limits. Current data suggest PNEC <1 mg/L due to thiophene ring persistence .
- Waste Treatment : Incinerate at >850°C with alkaline scrubbers to neutralize HCl and SOx emissions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
